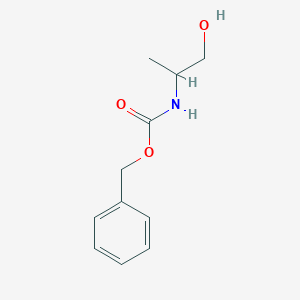

Benzyl (2-hydroxy-1-methylethyl)carbamate

概要

説明

Benzyl (2-hydroxy-1-methylethyl)carbamate is an organic compound with the molecular formula C11H15NO3. It is related to Benzyl carbamate, which is an ester of carbamic acid and benzyl alcohol .

Synthesis Analysis

Benzyl carbamate, a compound related to this compound, is produced from benzyl chloroformate with ammonia . It is used as a protected form of ammonia in the synthesis of primary amines .Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The related compound, Benzyl carbamate, has the formula C6H5CH2OC(O)NH2 .Chemical Reactions Analysis

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines. After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Physical And Chemical Properties Analysis

This compound has a molecular weight of 209.245. The related compound, Benzyl carbamate, is a white solid that is soluble in organic solvents and moderately soluble in water .科学的研究の応用

1. Catalysis and Synthesis

Benzyl (2-hydroxy-1-methylethyl)carbamate is involved in catalytic processes, particularly in Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates. This process is effective for forming piperidine derivatives and is also applied in hydroalkoxylation and hydroarylation, leading to the synthesis of various oxygen heterocycles and vinyl tetrahydrocarbazoles (Zhang et al., 2006).

2. Material Synthesis

Research includes the synthesis of methyl/benzyl(2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate derivatives using magnesium hydrogen sulfate as a catalyst. This method is noted for its efficiency and environmentally friendly approach, highlighting its potential in material science (Ghashang, 2014).

3. Development of New Monomers

In the field of polymer science, this compound derivatives are used for creating new monomers with UV-absorber functions. These monomers, synthesized via the addition reaction of various isocyanates, have potential applications in developing advanced polymers with enhanced properties (Pan et al., 1995).

4. Inhibitor Development

A series of benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates has been synthesized for potential use as selective inhibitors of butyrylcholinesterase (BChE). Some compounds in this series demonstrated significant inhibition, indicating their potential in medical applications (Magar et al., 2021).

5. Antitumor Activity

Compounds related to this compound have been investigated for their antitumor properties. Studies indicate certain derivatives' effectiveness against various types of leukemia and carcinoma, with low toxicity suggesting potential clinical applications (Atassi & Tagnon, 1975).

6. Antioxidant Synthesis

New monomeric antioxidants containing benzyl carbamate derivatives have been synthesized, showing effectiveness in protecting materials like polypropylene against thermal oxidation. These antioxidants demonstrate potential for enhancing the stability of various products (Pan et al., 1998).

作用機序

Target of Action

Benzyl (2-hydroxy-1-methylethyl)carbamate, also known as N-Z-Alaninol, is a type of carbamate . Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . The primary targets of this compound are likely to be amines in biochemical pathways.

Mode of Action

The compound interacts with its targets (amines) by forming a protective group . This protective group can be removed under certain conditions, such as the presence of strong acid or heat . This allows for controlled reactions in biochemical pathways where the amines are involved.

Biochemical Pathways

Given its role as a protecting group for amines, it can be inferred that it plays a role in the synthesis of peptides . By protecting amines, it allows for controlled reactions in these pathways.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its role as a protecting group for amines. By protecting amines, it allows for controlled reactions in biochemical pathways, potentially leading to the successful synthesis of peptides . The exact effects would depend on the specific biochemical pathway and the role of the amines within that pathway.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its ability to form and remove protective groups. For example, the presence of strong acid or heat can lead to the removal of the protective group .

特性

IUPAC Name |

benzyl N-(1-hydroxypropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPHMHSLDRPUSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2959064.png)

![4-(4-Pyridin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole](/img/structure/B2959066.png)

![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-phenylurea](/img/structure/B2959071.png)

![1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine](/img/structure/B2959072.png)

![[1-(2-Methoxyphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2959073.png)

![4-Chloro-2-{[(2,4-difluorobenzyl)amino]methyl}phenol](/img/structure/B2959075.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B2959077.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide](/img/structure/B2959078.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2959083.png)

![(2-Aminophenyl)[bis(4-methylphenyl)]methanol](/img/structure/B2959085.png)